REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([NH:14][CH3:15])=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:15][NH:14][C:7]1[C:6]([CH2:4][OH:3])=[CH:11][N:10]=[C:9]([S:12][CH3:13])[N:8]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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4.36 g
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(=NC(=NC1)SC)NC
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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1.1 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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The mixture was stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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After 10 minutes the reaction was carefully quenched with 2 mL of water, 2 mL of 15% NaOH
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Duration
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10 min
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Type
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CUSTOM
|
Details
|
the white precipitate which had formed
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Type
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CUSTOM
|
Details
|
was removed by filtration
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Type
|
WASH
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Details
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was washed with ethyl acetate
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Type
|
CONCENTRATION
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Details
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The filtrate was concentrated in vacuo and 3:1 hexane
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Type
|
ADDITION
|
Details
|
ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
The solids were collected
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CNC1=NC(=NC=C1CO)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |